N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide
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Overview
Description
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide is a synthetic compound characterized by a pyrrolidine ring substituted with a phenoxyacetyl group and a but-2-ynamide moiety
Preparation Methods
The synthesis of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxyacetyl Group: This step involves the acylation of the pyrrolidine ring with phenoxyacetyl chloride under basic conditions.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the acylated pyrrolidine with a but-2-ynamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the amide bond and formation of corresponding acids and amines.
Scientific Research Applications
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing biochemical processes and understanding the structure-activity relationships of related compounds.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar residues. The but-2-ynamide moiety may participate in covalent bonding or act as a reactive site for further modifications.
Comparison with Similar Compounds
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide can be compared with similar compounds such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-ones share the pyrrolidine ring but differ in their functional groups and biological activities.
Phenoxyacetyl Compounds: Other phenoxyacetyl-substituted compounds may have different core structures but exhibit similar hydrophobic interactions.
But-2-ynamide Derivatives: Compounds with the but-2-ynamide moiety but different substituents on the pyrrolidine ring can provide insights into the structure-activity relationships.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-6-15(19)17-13-9-10-18(11-13)16(20)12-21-14-7-4-3-5-8-14/h3-5,7-8,13H,9-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTDDLZANCPHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(C1)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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